molecular formula C12H17NOS B14197608 4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole CAS No. 831225-17-3

4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole

Cat. No.: B14197608
CAS No.: 831225-17-3
M. Wt: 223.34 g/mol
InChI Key: BDVZZGIGUMXTCM-MKPLZMMCSA-N
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Description

4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a thiazole ring fused with a spirocyclic oxaspiro structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, where specific atoms or groups in the molecule are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole
  • 4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-oxazole

Uniqueness

4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole stands out due to its specific structural configuration, which imparts unique chemical reactivity and potential biological activity. Its spirocyclic structure and thiazole ring contribute to its distinct properties compared to similar compounds.

This detailed article provides a comprehensive overview of 4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[25]octan-2-yl]-1,3-thiazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

831225-17-3

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole

InChI

InChI=1S/C12H17NOS/c1-8-5-3-4-6-12(8)10(14-12)11-13-9(2)7-15-11/h7-8,10H,3-6H2,1-2H3/t8-,10+,12+/m0/s1

InChI Key

BDVZZGIGUMXTCM-MKPLZMMCSA-N

Isomeric SMILES

C[C@H]1CCCC[C@]12[C@H](O2)C3=NC(=CS3)C

Canonical SMILES

CC1CCCCC12C(O2)C3=NC(=CS3)C

Origin of Product

United States

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